2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one
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Overview
Description
2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, which make them valuable in various applications, particularly in the field of photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one typically involves the reaction of appropriate methoxy and methyl-substituted benzene derivatives with sulfur-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the thioxanthone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated or alkylated derivatives .
Scientific Research Applications
2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive species that initiate polymerization. The compound’s molecular targets include various monomers and oligomers that undergo polymerization upon exposure to light. The pathways involved include the generation of free radicals or cations that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9H-thioxanthen-9-one: Another thioxanthone derivative with similar photoinitiating properties.
2,4-Diethyl-9H-thioxanthen-9-one: Known for its use in photopolymerization and similar applications.
2-Isopropyl-9H-thioxanthen-9-one: Utilized in similar photoinitiating applications.
Uniqueness
2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. This makes it particularly suitable for certain applications where other thioxanthone derivatives may not perform as effectively .
Properties
CAS No. |
646059-18-9 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-methoxy-3,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C16H14O2S/c1-9-10(2)16-12(8-13(9)18-3)15(17)11-6-4-5-7-14(11)19-16/h4-8H,1-3H3 |
InChI Key |
UOSQISPOSKIISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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